Cas no 2371-06-4 (Pentane,2-(chloromethyl)-2,4-dimethyl-)
Pentane,2-(chloromethyl)-2,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Pentane,2-(chloromethyl)-2,4-dimethyl-
- 1-Chloro-2,2,4-trimethylpentane
- 2371-06-4
- DTXSID80178372
- EN300-674022
- AKOS006383613
- SCHEMBL1249899
- NS00050069
- EINECS 219-139-5
-
- Inchi: 1S/C8H17Cl/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3
- InChI Key: JZGIEKAGVWKJMH-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)CC(C)C
Computed Properties
- Exact Mass: 148.10201
- Monoisotopic Mass: 148.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.7
Experimental Properties
- Density: 0.862
- Boiling Point: 157.6°Cat760mmHg
- Flash Point: 43.5°C
- Refractive Index: 1.422
- PSA: 0
Pentane,2-(chloromethyl)-2,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674022-0.05g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 0.05g |
$851.0 | 2023-05-23 | ||
| Enamine | EN300-674022-0.1g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 0.1g |
$892.0 | 2023-05-23 | ||
| Enamine | EN300-674022-0.25g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 0.25g |
$933.0 | 2023-05-23 | ||
| Enamine | EN300-674022-0.5g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 0.5g |
$974.0 | 2023-05-23 | ||
| Enamine | EN300-674022-1.0g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-674022-2.5g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 2.5g |
$1988.0 | 2023-05-23 | ||
| Enamine | EN300-674022-5.0g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-674022-10.0g |
1-chloro-2,2,4-trimethylpentane |
2371-06-4 | 10g |
$4360.0 | 2023-05-23 |
Pentane,2-(chloromethyl)-2,4-dimethyl- Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Pentane,2-(chloromethyl)-2,4-dimethyl-
Comprehensive Analysis of Pentane,2-(chloromethyl)-2,4-dimethyl- (CAS No. 2371-06-4): Properties, Applications, and Industry Trends
Pentane,2-(chloromethyl)-2,4-dimethyl- (CAS No. 2371-06-4) is a specialized organic compound with a unique molecular structure that combines a chloromethyl group with branched pentane chains. This configuration imparts distinct chemical properties, making it valuable in synthetic chemistry and industrial applications. The compound's IUPAC name reflects its 2,4-dimethylpentane backbone modified by a chloromethyl substituent, a feature that enhances its reactivity in nucleophilic substitution reactions.
In recent years, the demand for halogenated hydrocarbons like Pentane,2-(chloromethyl)-2,4-dimethyl- has surged due to their role as intermediates in pharmaceuticals, agrochemicals, and advanced material synthesis. Researchers frequently search for "CAS 2371-06-4 solubility" or "safety data for 2-(chloromethyl)-2,4-dimethylpentane," highlighting the need for precise technical data. The compound's low volatility and moderate polarity make it suitable for controlled reactions, particularly in catalysts and polymer modification processes.
Environmental and regulatory trends have also shaped interest in this compound. Queries such as "biodegradability of chloromethylpentane derivatives" or "green chemistry alternatives to halogenated solvents" reflect evolving industry priorities. While Pentane,2-(chloromethyl)-2,4-dimethyl- is not classified as hazardous under standard guidelines, its handling requires adherence to industrial hygiene protocols, emphasizing proper ventilation and PPE.
From a synthetic perspective, the compound's chloromethyl group serves as a versatile functional handle. It participates in etherification, esterification, and cross-coupling reactions, often cited in patents related to specialty chemicals. Analytical techniques like GC-MS and NMR spectroscopy are typically employed to verify its purity, with commercial grades averaging ≥95% purity. Storage recommendations include inert atmospheres and amber glass containers to prevent degradation.
Emerging applications in energy storage materials and liquid crystal formulations have further expanded its relevance. For instance, its structural analogs are investigated for electrolyte additives in lithium-ion batteries, addressing searches like "halogenated additives for battery performance." This aligns with the broader market shift toward sustainable energy solutions.
In summary, Pentane,2-(chloromethyl)-2,4-dimethyl- (CAS No. 2371-06-4) exemplifies the intersection of traditional organic chemistry and modern industrial needs. Its balanced reactivity and stability profile continue to inspire innovations across multiple sectors, while environmental considerations drive optimization in its production and usage.
2371-06-4 (Pentane,2-(chloromethyl)-2,4-dimethyl-) Related Products
- 14753-05-0(1-Chloro-2-methylpentane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)